
Bicine
Overview
Description
Bicine (N,N-Bis(2-hydroxyethyl)glycine) is a zwitterionic buffer first synthesized in 1926 and widely adopted in biochemical and biophysical research due to its stability in the pH range of 7.6–9.0 . It belongs to Good’s buffers, a class of compounds designed to maintain consistent pH without interfering with biological processes. This compound is structurally characterized by a glycine backbone substituted with two hydroxyethyl groups, conferring solubility in water and compatibility with metal ions .
Key applications include:
- Protein Crystallization: Used in microgravity crystallization studies of enzymes like perdeuterated tryptophan synthase .
- Amyloid-β (Aβ) Aggregation Studies: Accelerates the formation of β-sheet-rich Aβ40 fibrils in vitro, as demonstrated via ThT fluorescence, CD spectroscopy, and TEM .
- Rare-Earth Element (REE) Separation: Functionalized onto graphene oxide (GO-Bicine) for selective adsorption of REEs and organic dyes .
- Material Science: Acts as a hydrophilic chain extender in amphoteric polyurethane microemulsions .
Preparation Methods
Synthetic Routes for Bicine Production
Synthesis from Methyl Bromoacetate and Diethanolamine
The most documented industrial synthesis involves a two-step reaction between methyl bromoacetate and diethanolamine, followed by alkaline hydrolysis .
Reagents and Conditions
Reagent | Quantity | Role |
---|---|---|
Methyl bromoacetate | 152.98 g (1 mol) | Alkylating agent |
Diethanolamine | 105.14 g (2 mol) | Nucleophile |
Triethylamine | 111.1 g (1.1 mol) | Acid scavenger |
NaOH (10 N) | 110 mL (1.1 mol) | Hydrolysis agent |
Propanol/Ethanol | 500 mL/400 mL | Solvent |
Procedure
-
Alkylation : Methyl bromoacetate is dissolved in propanol, followed by the addition of diethanolamine and triethylamine. The mixture is refluxed for 3 hours, facilitating nucleophilic substitution to form an intermediate ester .
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Hydrolysis : The ester is treated with 10 N NaOH in ethanol under reflux for 3 hours, converting the ester group to a carboxylic acid. Acidification with HCl precipitates this compound, which is filtered and washed with 50% aqueous ethanol .
This method yields high-purity this compound but requires careful control of stoichiometry to avoid diethanolamine side reactions.
Synthesis from Glycine and Ethylene Oxide
An alternative route involves glycine and ethylene oxide, which undergoes lactone formation and subsequent hydrolysis .
Reaction Mechanism
-
Ethylene Oxide Addition : Glycine reacts with two equivalents of ethylene oxide in a ring-opening reaction, forming a bis(2-hydroxyethyl) glycine lactone.
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Lactone Hydrolysis : The lactone is hydrolyzed under alkaline conditions (e.g., NaOH) to yield this compound.
This method is less commonly reported industrially due to ethylene oxide’s high reactivity and toxicity but offers a streamlined single-reactor process.
Buffer Solution Preparation
Standard 1 M this compound Buffer (pH 8.26)
This compound’s zwitterionic nature necessitates precise pH adjustment during buffer formulation. A widely adopted protocol involves :
Component | Amount | Final Concentration |
---|---|---|
This compound | 163.17 g | 1 M |
NaOH (10 N) | Adjust to pH 8.26 | - |
Distilled H₂O | To 1 L | - |
Steps
-
Dissolve 163.17 g this compound in 800 mL H₂O.
-
Titrate with 10 N NaOH to pH 8.26.
-
Adjust volume to 1 L and filter-sterilize.
The buffer is stable for >6 months at 4°C and is compatible with low-temperature enzymatic assays .
Analytical Validation of Synthesized this compound
Purity Assessment
While specific purity data are scarce in public literature, standard practices include:
-
Titrimetry : Quantifying free carboxylic groups via NaOH titration.
-
HPLC : Using C18 columns with UV detection at 210 nm to resolve this compound from diethanolamine or glycine residuals .
Comparative Analysis of Synthesis Methods
The methyl bromoacetate route is preferred for large-scale production due to safer reagents, whereas the glycine method remains niche due to safety constraints.
Application-Specific Preparation Protocols
This compound in Amyloid-β Fibrillation Studies
For amyloid-β aggregation assays, this compound buffers (pH 8.5) are prepared at 20 mM to promote β-sheet formation . Incubation at 37°C for 7 days with 50 μM Aβ₄₀ yields reproducible fibrils, validated via Thioflavin T fluorescence and SDS-PAGE .
Chemical Reactions Analysis
Types of Reactions: Bicine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids and other oxidized derivatives .
Scientific Research Applications
Buffering Agent in Biochemical Reactions
Bicine is primarily employed as a buffering agent due to its effective pH range (7.6 to 9.0), which is optimal for many enzymatic reactions. It is particularly useful in maintaining stable pH levels during experiments involving proteins and nucleic acids.
Case Study: Enzymatic Reactions
In a study examining enzymatic activity, this compound was shown to enhance the stability of enzyme solutions, allowing for more accurate monitoring of reaction progress. Researchers reported that using this compound as a buffer improved the reproducibility of results when compared to other buffers like phosphate-buffered saline (PBS) .
Promotion of Protein Aggregation
Recent research has demonstrated that this compound can significantly accelerate the aggregation of amyloid-β (Aβ) peptides, which are implicated in Alzheimer's disease. Specifically, this compound promotes the formation of β-sheet-rich fibrils from Aβ40 peptides more rapidly than traditional buffers.
Research Findings
- Aggregation Rate : this compound concentrations as low as 20 mM were found to enhance fibril formation within two days, compared to PBS where no significant increase was observed over the same period .
- Mechanism : The study utilized thioflavin T fluorescence assays and transmission electron microscopy (TEM) to confirm that this compound induces structural changes conducive to fibrillation .
Immunoassays and Diagnostic Applications
This compound has shown promise in immunoassay techniques, where it aids in the detection and quantification of biomolecules.
Innovative Applications
- Researchers have successfully utilized this compound in enzyme-linked immunosorbent assays (ELISA) to improve assay sensitivity and specificity. The buffer's properties help stabilize antibodies and enhance their binding affinity .
Analytical Chemistry
In analytical chemistry, this compound is employed for various applications including chromatography and mass spectrometry. Its buffering capacity allows for better resolution of compounds during separation processes.
Data Table: Comparison of Buffering Agents
Buffer | pH Range | Application Area | Advantages |
---|---|---|---|
This compound | 7.6-9.0 | Enzymatic reactions | High stability, low toxicity |
PBS | 7.2-7.4 | General biological assays | Commonly used |
HEPES | 7.2-7.6 | Cell culture | Good buffering capacity |
Interaction with Metal Ions
This compound's ability to interact with metal ions has implications for studies involving metalloproteins and nucleic acids.
Research Insights
A study highlighted how this compound facilitates the stabilization of metal-ion interactions with nucleic acids, which is crucial for understanding the structural dynamics of these biomolecules . This property can be leveraged in drug design and development processes.
Mechanism of Action
Bicine exerts its effects primarily through its buffering capacity. It maintains a stable pH environment, which is crucial for various biochemical and molecular processes. The molecular targets and pathways involved include:
Comparison with Similar Compounds
Bicine vs. Tris (Tris(hydroxymethyl)aminomethane)
Structural and Functional Differences :
Key Findings :
- This compound is preferred in low-temperature biochemical workflows (e.g., serum guanosine kinase assays), while Tris dominates in molecular biology (e.g., DNA electrophoresis) .
- Tris has higher alkalinity (pH 10.5–12 in solution) and forms more derivatives (e.g., Tris-HCl, Tris-Borate), whereas this compound’s derivatives are less common .
This compound vs. Tricine (N-[Tris(hydroxymethyl)methyl]glycine)
Performance in Metal Interactions :
- Adsorption Efficiency : Tricine outperforms this compound in inhibiting copper corrosion, with higher adsorption energy (−234.2 kcal/mol vs. −203.7 kcal/mol for this compound) .
- Theoretical Parameters : ΔN (charge transfer) values follow Tricine > this compound > glycine, correlating with experimental inhibition efficiencies .
- Structural Impact : Tricine’s additional hydroxymethyl group enhances its chelating capacity compared to this compound .
This compound vs. Glycine
Research Insights :
- This compound’s hydroxyethyl groups enhance its ability to stabilize oligomeric Aβ40 species, unlike glycine .
This compound vs. HEPES/DEA
Role in Nanoparticle Synthesis:
- This compound (tertiary amine) and HEPES (tertiary amine) produce polyserotonin nanoparticles (PSeNPs) with similar nanomechanical properties but differ in size modulation. DEA (secondary amine) yields smaller PSeNPs .
Table 1: Physical Properties of this compound in MDEA+PZ Solutions
Temperature (°C) | Density (g/cm³) | Surface Tension (mN/m) |
---|---|---|
55 | 1.034 | 46.83 |
85 | 1.009 | 42.70 |
Table 2: Comparative Adsorption Efficiency
Compound | Adsorption Energy (kcal/mol) | Inhibition Efficiency (ΔN) |
---|---|---|
Tricine | -234.2 | 2.92–3.00 |
This compound | -203.7 | 3.92–4.63 |
Glycine | -180.5 | 0.59–1.17 |
Source:
Biological Activity
Bicine, or bis(2-hydroxyethyl)glycine, is a zwitterionic buffer commonly used in biological and biochemical research. Its unique properties make it suitable for various applications, particularly in enzyme studies and as a component in biocompatible media. This article explores the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.
Properties and Applications
This compound is characterized by its ability to maintain pH stability in biological systems. It has a pKa of approximately 8.3, making it effective in buffering solutions within physiological pH ranges. This property is crucial for maintaining enzyme activity and stability during experiments.
Key Applications:
- Buffering Agent: this compound is widely used in biochemical assays and cell culture media.
- Biocompatibility: Its non-toxic nature makes it suitable for use in living systems.
- Enzyme Studies: this compound facilitates optimal conditions for enzyme reactions by maintaining stable pH levels.
This compound's buffering capacity arises from its zwitterionic structure, which can accept and donate protons depending on the surrounding pH. This property allows this compound to effectively stabilize the pH of solutions, which is critical for enzymatic reactions that are sensitive to pH changes.
Enzymatic Activity Studies
Recent studies have demonstrated the effectiveness of this compound in enhancing enzymatic activity. For instance, a study examined the use of this compound as part of self-buffering ionic liquids (ILs) designed for enzymatic research. The results indicated that these ILs maintained optimal pH without the need for external buffering compounds, thereby improving enzyme stability and activity:
- Enzyme Tested: α-chymotrypsin
- Findings: The ILs containing this compound showed excellent extraction efficiency (100%) for α-chymotrypsin in its active form, indicating that this compound can enhance enzyme recovery and functionality in biotechnological applications .
Synthesis of Derivatives
Research has also explored the synthesis of lipophilic derivatives of this compound conjugated with inhibitors of glucosamine-6-phosphate synthase. These derivatives were evaluated for their biological activity:
- Study Focus: The synthesis and biological evaluation of this compound derivatives.
- Results: Some derivatives exhibited significant inhibitory effects on glucosamine-6-phosphate synthase, suggesting potential therapeutic applications in metabolic disorders .
Case Studies
Several case studies illustrate the practical applications of this compound in research:
- Self-buffering Ionic Liquids:
- Inhibition Studies:
Comparative Analysis
The following table summarizes key characteristics and findings related to this compound compared to other common buffers:
Buffer | pKa | Biocompatibility | Common Uses | Enzyme Stability |
---|---|---|---|---|
This compound | 8.3 | High | Biochemical assays, cell culture | Excellent |
HEPES | 7.5 | Moderate | Cell culture, protein assays | Good |
MOPS | 7.2 | High | Molecular biology | Moderate |
Q & A
Basic Research Questions
Q. How to prepare and standardize Bicine buffer solutions for biochemical assays?
this compound buffer is typically prepared at concentrations between 20–100 mM. To standardize:
- Dissolve this compound in ultrapure water, adjust pH to 8.1–8.5 using NaOH or HCl, and verify with a calibrated pH meter.
- Filter-sterilize (0.22 µm) to remove particulates that may interfere with sensitive assays like enzyme activity measurements.
- Validate buffer compatibility with downstream reagents (e.g., avoid divalent cations if studying metalloenzymes) .
Q. What criteria should guide the selection of this compound over other buffers (e.g., Tris or HEPES) in protein studies?
this compound is preferred in low-temperature or long-duration experiments due to its minimal pH drift (±0.02 pH units at 4°C over 24 hours). Key considerations:
- pKa : Use this compound (pKa 8.3) for pH 7.5–9.0 ranges, ideal for alkaline phosphatase or nucleic acid ligases.
- Ionic strength : this compound’s zwitterionic nature reduces ionic interference in electrophoretic mobility shift assays (EMSAs) .
Q. How to optimize this compound concentration for enzyme activity assays without inhibiting catalytic function?
- Perform dose-response experiments: Test this compound at 10–150 mM while monitoring enzyme kinetics (e.g., Vmax and Km via Michaelis-Menten plots).
- Compare activity in this compound vs. alternative buffers (e.g., Tris-HCl) to identify inhibition thresholds. For example, this compound >100 mM may chelate Mg²⁺ in ATP-dependent reactions .
Advanced Research Questions
Q. How does this compound influence protein crystallization, and what methodological adjustments improve crystal quality?
this compound stabilizes proteins by reducing aggregation during crystallization screens:
- Use 50–100 mM this compound in crystallization buffers with PEG 3350 as a precipitant.
- Adjust temperature (4–25°C) and include additives like glycerol (5–10%) to enhance diffraction resolution. Validate via X-ray crystallography .
Q. What experimental strategies resolve contradictions in this compound’s role in amyloid-beta (Aβ) aggregation studies?
Conflicting results (e.g., this compound promoting Aβ40 fibril formation vs. stabilizing monomers) require:
- Controls : Compare aggregation kinetics in this compound vs. PBS using Thioflavin T (ThT) fluorescence and TEM.
- Replication : Repeat assays under varying temperatures (25°C vs. 37°C) and agitation speeds.
- Data normalization : Express ThT signals relative to PBS controls to account for buffer-specific background noise .
Q. How to design a robust protocol for nucleic acid extraction using this compound-based solutions?
- Combine this compound (20 mM) with chaotropic salts (e.g., guanidine HCl) in lysis buffers to inhibit nucleases.
- Validate purity via A260/A280 ratios (>1.8) and agarose gel electrophoresis. For RNA, include RNase inhibitors and perform extractions at 4°C .
Q. Methodological and Analytical Considerations
Q. How to troubleshoot inconsistent results in this compound-mediated biosensor applications?
- Sensor calibration : Pre-equilize this compound-containing sensors in assay buffer for 30 minutes to stabilize pH.
- Interference checks : Test for cross-reactivity with biological matrices (e.g., serum) using spike-and-recovery experiments .
Q. What statistical approaches are recommended for analyzing this compound’s effects on enzyme kinetics?
- Fit kinetic data to nonlinear regression models (e.g., GraphPad Prism).
- Report 95% confidence intervals for Km and Vmax. Use ANOVA to compare buffer conditions, with post-hoc Tukey tests for multiple comparisons .
Q. Tables for Comparative Analysis
Table 1: this compound Applications in Biochemical Research
Table 2: Comparison of Buffers in Enzyme Assays
Buffer | pKa | Mg²⁺ Compatibility | Recommended Use Cases |
---|---|---|---|
This compound | 8.3 | Low | Alkaline phosphatase, ligases |
Tris | 8.1 | Moderate | PCR, DNA electrophoresis |
HEPES | 7.5 | High | Cell culture, redox reactions |
Properties
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c8-3-1-7(2-4-9)5-6(10)11/h8-9H,1-5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVCELGFZIQNCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
139-41-3 (mono-hydrochloride salt), 17123-43-2 (hydrochloride salt) | |
Record name | Bicine | |
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DSSTOX Substance ID |
DTXSID3041669 | |
Record name | N,N-(2-Dihydroxyethyl)glycine | |
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Molecular Weight |
163.17 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |
Record name | Bicine | |
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CAS No. |
150-25-4 | |
Record name | Bicine | |
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Record name | Glycine, N,N-bis(2-hydroxyethyl)- | |
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Record name | N,N-(2-Dihydroxyethyl)glycine | |
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Record name | N,N-bis(2-hydroxyethyl)glycine | |
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Retrosynthesis Analysis
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